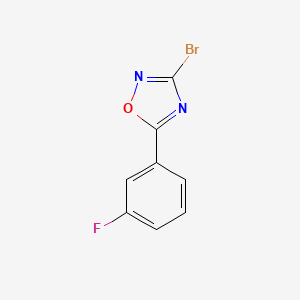

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C8H4BrFN2O |

|---|---|

Molecular Weight |

243.03 g/mol |

IUPAC Name |

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |

InChI Key |

MHIZZGHFBWUJQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NO2)Br |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

One classical approach involves the reaction of an amidoxime derivative with an acyl chloride bearing the desired substituent. For this compound, this would mean:

- Starting materials: An amidoxime precursor related to the 3-bromo substituent and a 3-fluorophenyl-substituted acyl chloride.

- Reaction conditions: Typically conducted under solvent-free or mild solvent conditions, sometimes with catalysts such as tetra-n-butylammonium fluoride (TBAF) or pyridine to improve yield and selectivity.

- Advantages: This method can provide moderate to good yields but may suffer from long reaction times and purification challenges due to by-products.

Amidoxime and Activated Carboxylic Acid Derivatives

Amidoximes can also be cyclized with activated carboxylic acids using coupling reagents such as:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1,1'-Carbonyldiimidazole (CDI)

- Propylphosphonic anhydride (T3P)

These reagents activate the carboxylic acid to facilitate cyclization under milder conditions, often in the presence of bases like triethylamine (TEA).

- Typical conditions: Reflux in toluene or aqueous media, reaction times from 0.5 to 12 hours.

- Yields: Range from moderate to excellent (35–97%) depending on substituents and reagents.

- Advantages: Easier purification and shorter reaction times compared to direct acyl chloride methods.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been employed to accelerate the cyclization process, offering:

- Short reaction times: Approximately 10 minutes.

- Solvent-free conditions: With catalysts such as ammonium fluoride on alumina.

- Yields: Moderate to excellent (40–90%).

- Benefits: Environmentally friendly, reduced by-products, and simplified work-up.

1,3-Dipolar Cycloaddition Route

Another method involves the cycloaddition of nitrile oxides to nitriles, forming the 1,2,4-oxadiazole ring directly.

- Starting materials: Nitrile oxides generated in situ and nitriles bearing the 3-fluorophenyl group.

- Conditions: Often performed under mild heating or microwave irradiation.

- Limitations: Requires careful control of reactive intermediates; less commonly used for heavily substituted oxadiazoles.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The 1,2,4-oxadiazole ring is bioisosteric to ester and amide groups, conferring stability and unique binding properties in biological systems.

- The presence of halogen substituents such as bromine and fluorine on the phenyl ring can influence the reactivity and biological activity of the compound.

- The choice of synthesis method depends on the desired yield, available reagents, equipment, and scale of production.

- Microwave-assisted methods are gaining popularity due to their efficiency and environmental benefits.

- Activated carboxylic acid methods using coupling agents like T3P offer excellent yields but can be cost-prohibitive for large scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole":

Structural and Chemical Information

- Compound Name : this compound [2, 6]

- Molecular Formula : [2, 6]

- Molecular Weight : 243.03 g/mol

- CAS Registry Number : 1565450-84-1

- SMILES Notation : Fc1cccc(-c2nc(Br)no2)c1

- InChI Code : 1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H

- InChI Key : MHIZZGHFBWUJQF-UHFFFAOYSA-N

Potential Applications

While the search results do not provide specific applications or case studies for "this compound," they do offer some context regarding related compounds and their uses:

- 1,2,4-Oxadiazole Derivatives as Anticancer Agents : Some derivatives of 1,2,4-oxadiazoles have demonstrated potential as anticancer agents . For example, bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have been synthesized and examined for their biological activity against various cancer cell lines . Certain analogs exhibited comparable or slightly lower potency than combretastatin-A4, a reference anticancer drug .

- Other Biological Activities of Oxadiazoles : 1,3,4-oxadiazole derivatives have shown various biological activities. Some derivatives containing halogen substituents exhibit anti-inflammatory and analgesic effects .

- High Energy Density Materials (HEDMs) : 1,2,5-oxadiazole derivatives have applications as High Energy Density Materials (HEDMs) .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:

Notes:

- Aromatic Substitution : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and membrane permeability .

2.2.1 Antifungal/Nematicidal Activity

- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (MIC: 0.5–2.0 µg/mL) outperforms the target compound in preliminary antifungal screens, likely due to the methyl group enhancing hydrophobic interactions with fungal enzymes .

- Tioxazafen (a commercial 1,2,4-oxadiazole nematicide) shares structural similarity but lacks halogenation, relying on a trifluoromethyl group for soil persistence .

2.2.2 Anticancer Activity

- 5-Bromo-3-phenyl-1,2,4-oxadiazole derivatives show potent activity against HCT-116 colon carcinoma cells (IC₅₀: 1.2–3.5 µM), comparable to vinblastine . The target compound’s 3-fluorophenyl group may enhance selectivity for cancer cell membranes .

2.2.3 Antitubercular Activity

- 5-Bromo-3-phenyl-1,2,4-oxadiazole derivatives inhibit DprE1 in Mycobacterium tuberculosis (MIC: 0.03 µM), attributed to nitro group interactions in the active site . The target compound’s fluorine substituent may reduce off-target effects .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine and fluorine enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in SDH enzymes) .

- Methoxy vs. Halogen Substitution : Methoxy groups increase antifungal activity more than halogens (e.g., 3-methoxy analogs show 10-fold lower MICs than bromo analogs) .

- Rigidity vs. Flexibility : The 1,2,4-oxadiazole core’s rigidity improves target binding, but chloromethyl or methoxyethyl side chains (e.g., in and ) introduce conformational flexibility for CNS penetration .

Biological Activity

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and three carbon atoms. The molecular formula is with a molecular weight of 243.03 g/mol. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves various methods, including cyclization reactions from appropriate precursors. The one-pot synthesis strategies have been explored to streamline the process, enhancing yield and purity .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

This compound has shown effectiveness against various bacterial strains and demonstrated antifungal activity. Its structural features contribute to its interaction with microbial targets, enhancing its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have indicated that derivatives of oxadiazoles exhibit a range of activities against different cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against several cancer types, including breast and lung cancers .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| A549 (Lung Cancer) | 12.78 | |

| HT-29 (Colon Cancer) | 10.50 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural modifications. Substituents on the phenyl ring can significantly enhance or diminish activity. For example, halogen substitutions generally increase potency against cancer cell lines .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : A study evaluated the compound's effect on various cancer cell lines, revealing that it induces apoptosis through upregulation of p53 and activation of caspase pathways .

- Anti-inflammatory Effects : Related oxadiazole derivatives were tested in vivo for anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed significant reductions in swelling comparable to standard anti-inflammatory drugs like Indomethacin .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes and receptors due to its halogen substituents, potentially modulating enzymatic activities or receptor functions .

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of amidoxime intermediates with brominated carboxylic acid derivatives. For example, reacting 3-fluorobenzamidoxime with bromomalonyl chloride under reflux in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours yields the oxadiazole core . Purity (>95%) is achieved via column chromatography using ethyl acetate/hexane (3:7 v/v), with yields sensitive to stoichiometric ratios and moisture exclusion. Microwave-assisted synthesis can reduce reaction time but may require post-purification to remove side products like unreacted amidoximes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the oxadiazole ring (e.g., C signals at 165–170 ppm for C-2 and C-5) and substituent positions. The fluorine atom at the 3-position of the phenyl ring causes splitting in H signals (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., N–O bond ~1.36 Å) and dihedral angles between the oxadiazole and fluorophenyl rings (~15–25°), critical for understanding planarity and electronic conjugation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 257.0) and bromine isotopic patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound is a respiratory irritant and may cause skin sensitization. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl and bromo substituents influence the reactivity of 1,2,4-oxadiazole in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the oxadiazole ring toward nucleophilic substitution at the 3-bromo position. For Suzuki-Miyaura coupling, Pd(PPh)/KCO in dioxane/water (4:1) at 90°C efficiently replaces bromine with aryl/heteroaryl groups. The fluorine’s meta-position minimizes steric hindrance, enabling coupling yields >80% . However, competing hydrolysis of the oxadiazole ring can occur under prolonged heating (>24 hours), requiring precise reaction monitoring via TLC .

Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-oxadiazole derivatives?

Discrepancies in IC values (e.g., kinase inhibition) often arise from assay conditions. For example:

- Solvent effects : DMSO concentrations >1% can denature proteins, artificially reducing activity.

- Cellular vs. enzymatic assays : Membrane permeability differences (logP ~2.5 for this compound) may lower cellular activity despite strong in vitro binding . Validate results using orthogonal methods (e.g., SPR for binding affinity, Western blot for cellular target modulation) .

Q. How can computational modeling optimize the design of this compound derivatives for specific applications?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for regioselective functionalization. The bromine atom has a high electrophilic Fukui index (f ~0.12), favoring substitution .

- Docking studies : Simulate interactions with biological targets (e.g., PARP-1). The oxadiazole’s planar structure allows π-π stacking with Tyr907, while the 3-fluorophenyl group occupies a hydrophobic pocket .

- ADMET prediction : The compound’s moderate logP (~2.8) suggests acceptable blood-brain barrier penetration but may require PEGylation for improved solubility in aqueous assays .

Methodological Considerations

Q. What experimental controls are critical when evaluating the stability of this compound under varying pH and temperature?

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis peaks (e.g., carboxylic acid byproducts) appear at pH >10 .

- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store lyophilized samples at -20°C to prevent bromine loss .

Q. How can researchers differentiate between mono- and di-substituted byproducts in 1,2,4-oxadiazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.